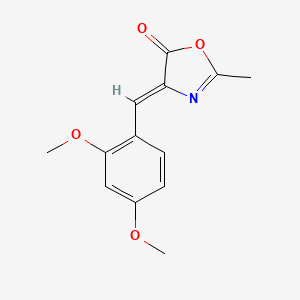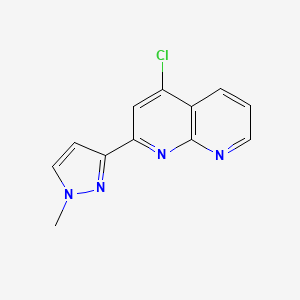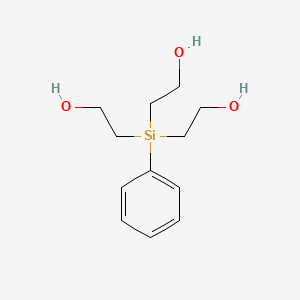![molecular formula C14H12O4 B11868673 2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid is a naphthalene derivative characterized by the presence of a carboxymethyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid typically involves the reaction of naphthalene derivatives with carboxymethylating agents. One common method includes the use of Grignard reagents, where naphthalene is reacted with a carboxymethylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalen-1-yl acetic acid derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: A similar compound with a carboxymethyl group at a different position on the naphthalene ring.
Naphthalene derivatives: Various other naphthalene derivatives with different functional groups exhibit similar biological activities.
Uniqueness
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C14H12O4 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
2-[5-(carboxymethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H12O4/c15-13(16)7-9-3-1-5-11-10(8-14(17)18)4-2-6-12(9)11/h1-6H,7-8H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BCYGODQQGBGAAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


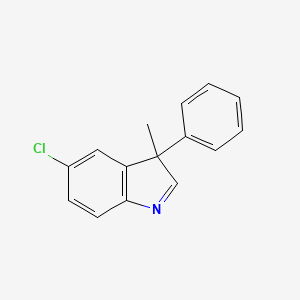
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)



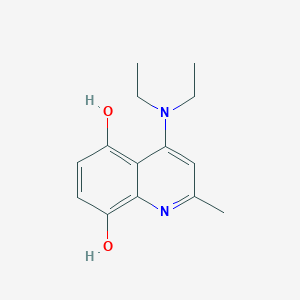
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)

